2-Amino-2-phenylpropanamide CAS number and chemical identifiers
2-Amino-2-phenylpropanamide CAS number and chemical identifiers
An In-Depth Technical Guide to Phenylalaninamide: Structure, Synthesis, Analysis, and Applications
This document provides a comprehensive technical overview of Phenylalaninamide, a primary amide derivative of the essential amino-acid Phenylalanine. For the purpose of clarity, this guide will focus on the well-characterized compound 2-Amino-3-phenylpropanamide (Phenylalaninamide) . The isomeric structure, 2-Amino-2-phenylpropanamide, is not well-documented in publicly available scientific literature, precluding the creation of a robust technical guide. This focus ensures that all protocols and data presented are grounded in verifiable, authoritative sources, a necessity for the intended audience of researchers, scientists, and drug development professionals.
Core Chemical Identity and Properties
Phenylalaninamide, often supplied as a racemate (DL-Phenylalaninamide), is a foundational building block in synthetic organic chemistry and peptide synthesis. Its structure incorporates a chiral center, a primary amine, a primary amide, and an aromatic phenyl group, making it a versatile synthon.
Chemical Identifiers
A consolidated list of key identifiers for 2-Amino-3-phenylpropanamide is provided below for unambiguous compound identification.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-3-phenylpropanamide | PubChem[1] |
| CAS Number | 17193-31-6 | PubChem[1] |
| Molecular Formula | C₉H₁₂N₂O | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)N)N | PubChem[1] |
| InChIKey | OBSIQMZKFXFYLV-UHFFFAOYSA-N | PubChem[1] |
| Synonyms | DL-Phenylalanineamide, H-DL-Phe-NH2 | PubChem[1] |
Physicochemical Properties
The following table summarizes key computed physicochemical properties. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions or analytical separations.
| Property | Value | Source |
| XLogP3 | 0.1 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis and Purification Workflow
The most common and direct route to Phenylalaninamide is the amidation of the parent amino acid, Phenylalanine. This process typically involves the activation of the carboxylic acid group followed by reaction with an ammonia source.
Synthesis Protocol: Carbodiimide-Mediated Amidation of Phenylalanine
This protocol describes a standard laboratory-scale synthesis. The choice of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an activator like HOBt (Hydroxybenzotriazole) is a classic strategy in peptide chemistry. This combination minimizes side reactions and suppresses racemization at the chiral center, which is a critical consideration.
Step-by-Step Methodology:
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Dissolution: Dissolve DL-Phenylalanine (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF). Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.
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Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise while maintaining the temperature. Stir for 30 minutes. Rationale: The low temperature controls the exothermic reaction and stabilizes the active O-acylisourea intermediate.
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Amination: Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2 M NH₃ in Isopropanol, 2 equivalents) dropwise at 0°C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
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Work-up & Extraction: Quench the reaction with water. Remove the DMF under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Rationale: The bicarbonate wash removes unreacted starting material and acidic byproducts like HOBt.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 2-Amino-3-phenylpropanamide.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: General workflow for the synthesis and purification of Phenylalaninamide.
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for this purpose.
Protocol: Reversed-Phase HPLC Analysis
This protocol provides a robust method for assessing the purity of Phenylalaninamide. A C18 column is used, which separates compounds based on their hydrophobicity. The mobile phase gradient allows for the efficient elution of both polar and non-polar impurities.
Step-by-Step Methodology:
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Sample Preparation: Prepare a stock solution of the Phenylalaninamide sample in the mobile phase (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection. Rationale: Filtering prevents particulates from clogging the HPLC system.
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Instrumentation & Conditions:
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HPLC System: Standard analytical HPLC with a UV detector.
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Column: C18, 5 µm particle size, 4.6 x 250 mm.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the basic amine.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: 5% to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 214 nm and 254 nm. Rationale: 214 nm is optimal for detecting the peptide-like amide bond, while 254 nm is sensitive to the phenyl ring.
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Injection Volume: 10 µL.
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Data Analysis: Integrate the peak corresponding to Phenylalaninamide. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Analytical Workflow Diagram
This diagram outlines the logical flow of the HPLC analysis protocol.
Caption: Standard workflow for purity assessment by Reversed-Phase HPLC.
Applications in Research and Drug Development
Phenylalaninamide's unique structure makes it a valuable molecule in several areas of scientific research.
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Peptide Synthesis: As a derivative of phenylalanine, it serves as a C-terminal capped building block in the synthesis of peptide libraries and novel peptide-based therapeutics.[2] The primary amide can protect the C-terminus from further reaction or can be a key feature for biological activity.
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Enzyme Inhibition Studies: The molecule can act as a substrate analog for enzymes that process phenylalanine, such as certain proteases or amino acid metabolizing enzymes.[2] This allows researchers to study enzyme kinetics and screen for potential inhibitors.
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Neurotransmitter Research: Phenylalanine is a direct precursor to neurotransmitters like dopamine.[2] Phenylalaninamide may be used in studies to probe the enzymatic pathways of neurotransmitter synthesis or to investigate interactions with relevant receptors.[2]
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Drug Discovery Scaffolding: The phenylpropanamide core is a common scaffold in medicinal chemistry. Derivatives can be synthesized to explore structure-activity relationships (SAR) for various biological targets. For instance, related 3-phenoxy-3-phenylpropanamine derivatives have been investigated for neurological conditions like Fragile X and Rett syndromes.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 2-Amino-3-phenylpropanamide presents several hazards.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Measures: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
2-Amino-3-phenylpropanamide (Phenylalaninamide) is a well-characterized and versatile chemical entity with significant utility in peptide synthesis, enzyme studies, and as a scaffold in medicinal chemistry. Its synthesis from phenylalanine is straightforward, and its purity can be reliably assessed using standard analytical techniques like reversed-phase HPLC. A thorough understanding of its properties, handling requirements, and applications is essential for its effective and safe use in a research and development setting.
References
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National Center for Biotechnology Information. (n.d.). 2-Amino-3-phenylpropanamide. PubChem. Retrieved February 4, 2026, from [Link]
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BioWorld. (2026, February 3). Connecta Therapeutics discloses 3-phenoxy-3-phenylpropanamine derivatives. BioWorld. Retrieved February 4, 2026, from [Link]
